

(S,R,S)-AHPC-Me-C10-Br: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (S,R,S)-AHPC-Me-C10-Br

Cat. No.: B12429467

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(S,R,S)-AHPC-Me-C10-Br is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This molecule is specifically an E3 ligase ligand-linker conjugate, incorporating a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a 10-carbon alkyl linker terminating in a bromine atom. The primary application of this compound is in the synthesis of targeted protein degraders, most notably in the creation of MS432, a first-in-class degrader of the mitogen-activated protein kinase kinases 1 and 2 (MEK1/2).

This technical guide provides an in-depth overview of **(S,R,S)-AHPC-Me-C10-Br**, its application in the synthesis of the PROTAC MS432, the mechanism of action of MS432, and detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Concepts and Mechanism of Action

PROTACs are bifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands.

(S,R,S)-AHPC-Me-C10-Br provides the E3 ligase-recruiting and linker components for a PROTAC. The (S,R,S)-AHPC-Me moiety is a derivative of the well-characterized VHL ligand, which effectively hijacks the VHL E3 ligase complex. The 10-carbon linker with a terminal bromine atom allows for the covalent attachment of a ligand for a target protein.

The PROTAC MS432 is synthesized by conjugating a MEK1/2 inhibitor, PD0325901, to **(S,R,S)-AHPC-Me-C10-Br**. Once formed, MS432 can simultaneously bind to MEK1/2 and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL ligase to tag MEK1/2 with ubiquitin molecules. The polyubiquitinated MEK1/2 is then recognized and degraded by the proteasome, leading to the suppression of the downstream ERK signaling pathway. This pathway is often hyperactivated in various cancers, making MEK1/2 a compelling therapeutic target.

Quantitative Data

The following tables summarize the quantitative data for the PROTAC degrader MS432, which is synthesized using **(S,R,S)-AHPC-Me-C10-Br**.

Table 1: In Vitro Degradation and Proliferation Inhibition of MS432

Cell Line	Target Protein	DC ₅₀ (nM)	GI ₅₀ (nM)
HT29 (colorectal cancer)	MEK1	31	130
MEK2	17		
SK-MEL-28 (melanoma)	MEK1	31	83
MEK2	9.3		
COLO 205 (colorectal cancer)	MEK1	18 ± 7	30 - 200
MEK2	11 ± 2		
UACC257 (melanoma)	MEK1	56 ± 25	30 - 200
MEK2	27 ± 19		

DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.

GI₅₀: The concentration of the compound that causes 50% inhibition of cell growth. Data sourced from Wei J, et al. J Med Chem. 2019.

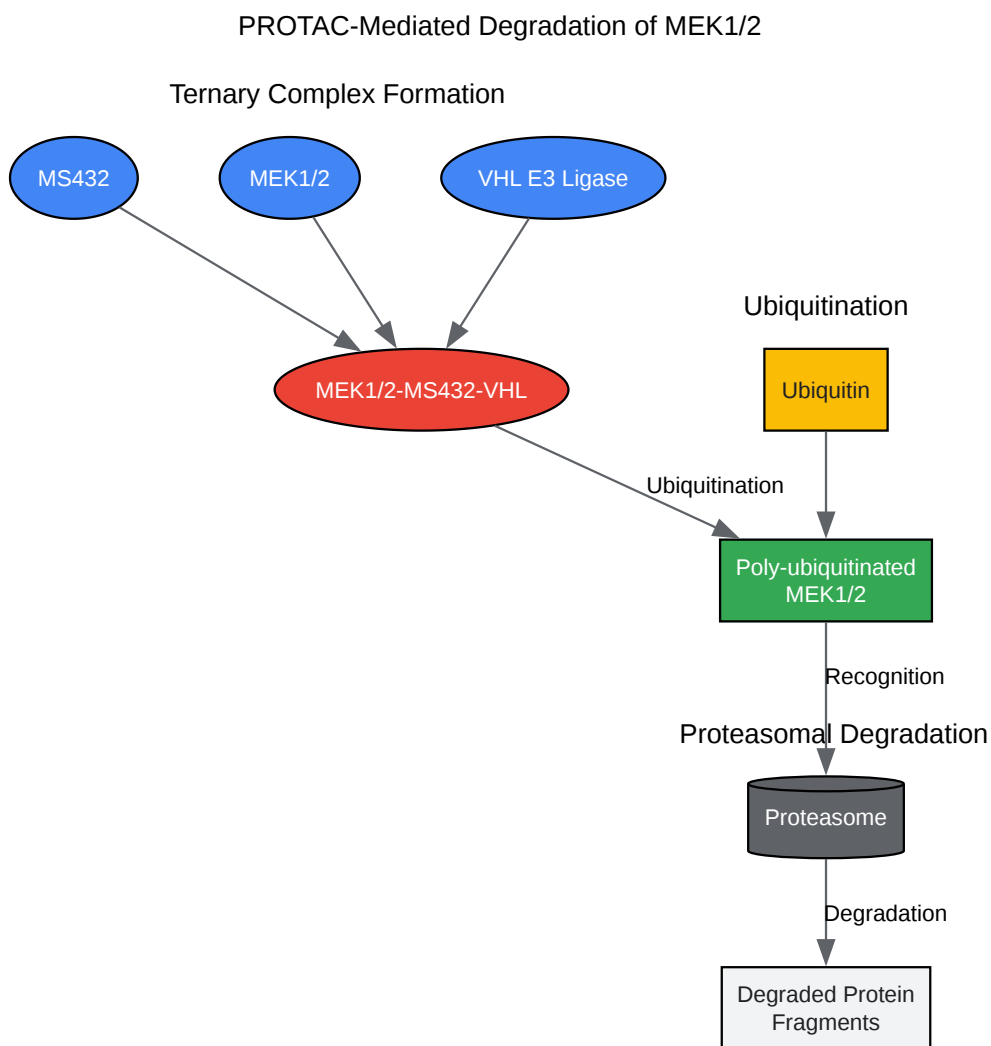
Table 2: In Vivo Pharmacokinetics of MS432 in Mice

Parameter	Value
Dosing	50 mg/kg (intraperitoneal)
C _{max}	1,400 nM
T _{max}	0.5 hours
Plasma Concentration at 8 hours	710 nM

C_{max}: Maximum plasma concentration. T_{max}: Time to reach maximum plasma concentration.
 Data sourced from supplier information based on Wei J, et al. J Med Chem. 2019.

Signaling Pathways and Experimental Workflows

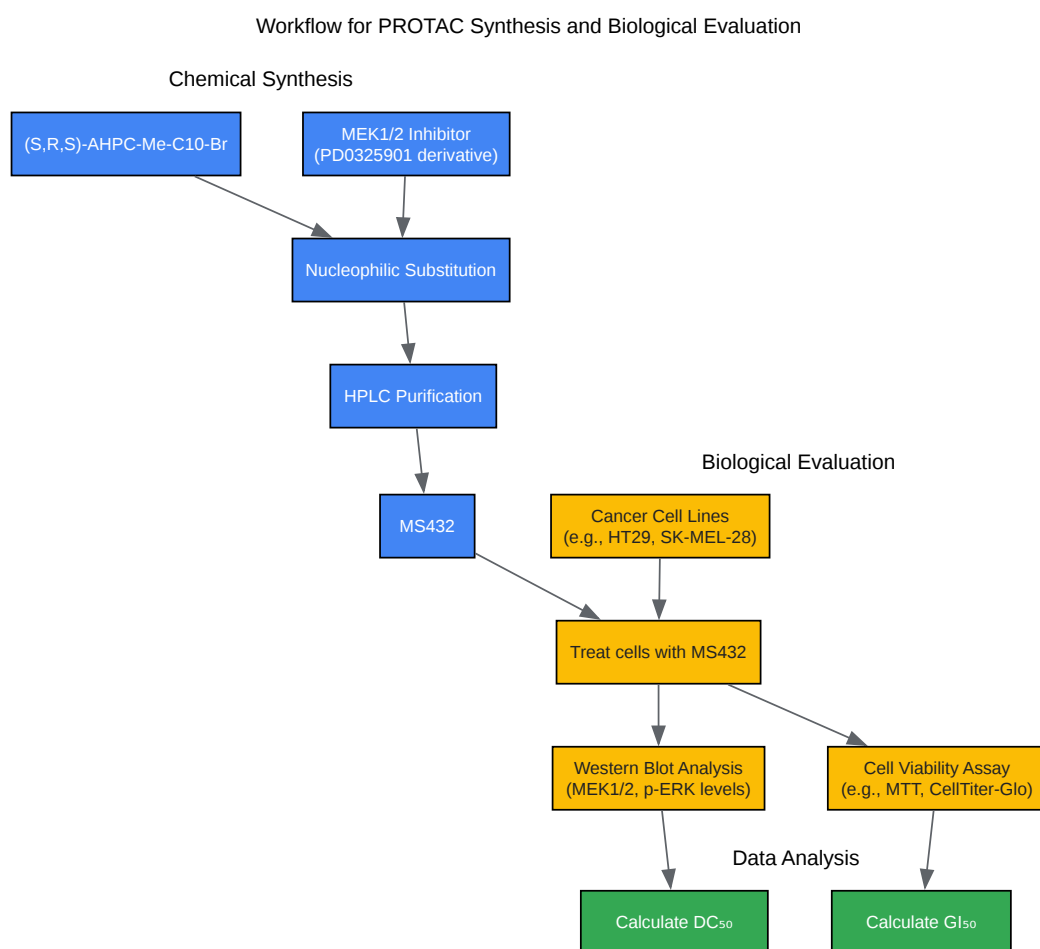
PROTAC-Mediated Protein Degradation Pathway



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Caption: Mechanism of MS432-induced MEK1/2 degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation



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Caption: Overview of the synthesis and evaluation process for MS432.

Experimental Protocols

Synthesis of MS432 from (S,R,S)-AHPC-Me-C10-Br

This protocol is adapted from the supplementary information of Wei J, et al. J Med Chem. 2019.

Materials:

- **(S,R,S)-AHPC-Me-C10-Br**
- A derivative of PD0325901 with a free amine or hydroxyl group for coupling
- N,N-Dimethylformamide (DMF)
- A suitable base (e.g., N,N-Diisopropylethylamine (DIPEA) or potassium carbonate)
- High-performance liquid chromatography (HPLC) for purification

Procedure:

- Dissolve the PD0325901 derivative in anhydrous DMF.
- Add the base to the solution and stir for a few minutes at room temperature.
- Add **(S,R,S)-AHPC-Me-C10-Br** to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by preparative HPLC to obtain the final product, MS432.
- Confirm the identity and purity of the final compound by ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

Western Blot Analysis for MEK1/2 Degradation

This protocol is a generalized procedure based on standard techniques and the methods described in Wei J, et al. J Med Chem. 2019.

Materials:

- Cancer cell lines (e.g., HT29, SK-MEL-28)
- Cell culture medium and supplements
- MS432
- Dimethyl sulfoxide (DMSO) as a vehicle control
- Protease and phosphatase inhibitor cocktails
- RIPA buffer for cell lysis
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST)
- Primary antibodies: anti-MEK1, anti-MEK2, anti-phospho-ERK, anti-ERK, anti-VHL, and a loading control (e.g., anti-GAPDH or anti- β -actin)

- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of MS432 or DMSO for the desired time (e.g., 24 hours).
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using the BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4 °C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

- Quantify the band intensities using image analysis software and normalize to the loading control to determine the extent of protein degradation.

Cell Viability Assay

This protocol is a generalized procedure based on standard techniques and the methods described in Wei J, et al. J Med Chem. 2019.

Materials:

- Cancer cell lines
- Cell culture medium and supplements
- 96-well plates
- MS432
- DMSO
- A cell viability reagent (e.g., MTT, or a commercial kit like CellTiter-Glo®)

Procedure:

- Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Prepare a serial dilution of MS432 in cell culture medium.
- Remove the old medium from the cells and add the medium containing different concentrations of MS432 or DMSO (vehicle control).
- Incubate the cells for a specified period (e.g., 72 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color development or luminescence signal generation.
- Measure the absorbance or luminescence using a plate reader.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the data and determine the GI₅₀ value by non-linear regression analysis.
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